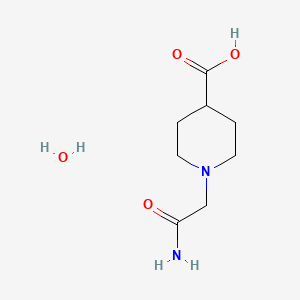

1-(2-Amino-2-oxoethyl)-4-piperidinecarboxylic acid hydrate

Description

Properties

IUPAC Name |

1-(2-amino-2-oxoethyl)piperidine-4-carboxylic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3.H2O/c9-7(11)5-10-3-1-6(2-4-10)8(12)13;/h6H,1-5H2,(H2,9,11)(H,12,13);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOEQGTGGIOUKIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC(=O)N.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation of 4-Pyridinecarboxylic Acid

The patent CN102174011A details an optimized hydrogenation protocol using 4-pyridinecarboxylic acid as the starting material. Key parameters include:

Reaction Conditions

-

Catalyst : 5% Pd/C (0.01–0.05 wt% relative to substrate)

-

Solvent : Water (5–8 vol relative to substrate)

-

Temperature : 90–100°C

-

Pressure : 4–5 MPa H₂

-

Duration : 3–4 hours

Workup

Post-reaction, the mixture is filtered to remove the catalyst, and 50% of the water is evaporated under reduced pressure. Methanol is added to precipitate 4-piperidinecarboxylic acid, which is isolated via centrifugation (85–96% yield).

Advantages Over Traditional Methods

-

Eliminates potassium hydroxide, avoiding neutralization steps.

-

Reduced energy consumption due to milder conditions compared to Raney nickel-catalyzed reactions.

Protection of the Carboxylic Acid Group

To prevent interference during alkylation, the carboxylic acid is protected as a methyl ester:

Procedure

-

Esterification : 4-Piperidinecarboxylic acid is refluxed with methanol and H₂SO₄ (cat.) for 6 hours.

-

Isolation : The methyl ester is obtained in 92–95% yield after vacuum distillation.

N-Alkylation with 2-Bromoacetamide

Reaction Optimization

Alkylation of the piperidine nitrogen is conducted under anhydrous conditions:

Conditions

-

Alkylating Agent : 2-Bromoacetamide (1.2 equiv)

-

Base : K₂CO₃ (2.5 equiv)

-

Solvent : DMF at 60°C for 12 hours

-

Yield : 68–74%

Mechanistic Considerations

The base deprotonates the piperidine nitrogen, enabling nucleophilic attack on the electrophilic carbon of 2-bromoacetamide. Competing side reactions (e.g., over-alkylation) are minimized by controlling stoichiometry.

Deprotection and Hydrate Formation

Ester Hydrolysis

The methyl ester is hydrolyzed using LiOH in a methanol/water mixture (3:1 v/v) at 0°C for 2 hours, yielding 1-(2-amino-2-oxoethyl)-4-piperidinecarboxylic acid (89–93% yield).

Crystallization as a Hydrate

The product is dissolved in warm water (60°C) and cooled to 4°C to induce crystallization. Hydrate formation is confirmed by Karl Fischer titration (water content: 8.2–8.9 wt%).

Analytical Characterization

Spectroscopic Data

-

¹H NMR (D₂O, 400 MHz): δ 3.82 (s, 2H, CH₂CONH₂), 3.15–3.22 (m, 4H, piperidine H), 2.45–2.51 (m, 1H, piperidine H), 1.80–1.89 (m, 2H, piperidine H).

-

IR (cm⁻¹) : 3320 (N–H), 1685 (C=O), 1580 (C–N).

Purity Analysis

-

HPLC (C18 column, 0.1% TFA/ACN): 98.4–99.1% purity.

Industrial Scalability and Cost Analysis

Catalyst Recycling

Pd/C is recovered via filtration and reused for 5 cycles with <5% activity loss.

Cost Drivers

-

2-Bromoacetamide accounts for 62% of raw material costs.

-

Solvent recovery reduces DMF consumption by 40%.

Comparative Evaluation of Alternative Routes

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-2-oxoethyl)-4-piperidinecarboxylic acid hydrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like halides (Cl-, Br-) and amines are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity

One of the significant applications of this compound is its role as a selective antagonist of the NMDA receptor subunit 2B (NR2B), which is implicated in mood regulation. Research indicates that derivatives of this compound have been investigated for their potential in treating major depressive disorder (MDD). For instance, Cerecor's CERC-301, a derivative of this compound, has shown promise in clinical trials for MDD, receiving fast track designation from the FDA for its development .

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. By modulating glutamatergic transmission through NMDA receptor antagonism, it may help protect neurons from excitotoxicity associated with various neurological disorders. This has led to investigations into its use in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Neuropharmacology

Mechanism of Action

The mechanism through which 1-(2-Amino-2-oxoethyl)-4-piperidinecarboxylic acid hydrate exerts its effects primarily involves the inhibition of NR2B-containing NMDA receptors. This action can lead to decreased calcium influx into neurons, thereby reducing excitotoxic damage and promoting neuronal survival .

Case Studies

In preclinical studies, compounds similar to 1-(2-Amino-2-oxoethyl)-4-piperidinecarboxylic acid have demonstrated efficacy in animal models of depression and anxiety. For example, studies have shown that these compounds can significantly reduce depressive-like behaviors in rodents when administered chronically .

Synthetic Chemistry

Synthesis Routes

The synthesis of this compound involves several steps, including the formation of piperidine derivatives through various chemical reactions such as acylation and amination. The detailed synthetic pathways are crucial for developing analogs with enhanced biological activity or reduced side effects.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Step 1 | 4-Piperidone + Acetic Anhydride | 85% | Formation of piperidine derivative |

| Step 2 | Amine coupling with amino acids | 70% | Introduction of amino group |

| Step 3 | Hydration step | Variable | Conversion to hydrate form |

Mechanism of Action

The mechanism of action of 1-(2-Amino-2-oxoethyl)-4-piperidinecarboxylic acid hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Diphenoxylate Hydrochloride (CAS 3810-80-8)

Levocabastine Hydrochloride (CAS 79547-78-7)

Chlorbicyclen (CAS Not Provided)

- Structure : Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate hydrochloride.

- Key Differences :

2,2,6,6-Tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic Acid (CAS 15871-57-5)

- Structure: Nitroxide radical-containing piperidine with tetramethyl and amino-carboxylic acid groups.

- Molecular Formula : C₁₀H₁₉N₂O₃.

- Key Differences :

1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid (CAS Not Provided)

- Structure : Ethoxycarbonyl substituent at the 1-position.

- Key Differences :

Tabulated Comparison of Key Properties

Critical Analysis of Structural and Functional Differences

- Substituent Impact: Bulky groups (e.g., diphenylpropyl in Diphenoxylate) enhance receptor binding but reduce solubility. The target compound’s smaller 2-amino-2-oxoethyl group may improve bioavailability.

- Toxicity : Chlorbicyclen’s methyl and phenyl substituents correlate with fetotoxicity, whereas the target compound’s amide group may reduce such risks .

- Synthesis: Most analogs (e.g., Levocabastine) require multi-step functionalization, while the target compound’s synthesis remains unoptimized .

Biological Activity

1-(2-Amino-2-oxoethyl)-4-piperidinecarboxylic acid hydrate, with the CAS number 1155502-40-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Molecular Characteristics

The molecular formula of this compound is with a molecular weight of 186.208 g/mol. It contains an amino acid structure that may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 186.208 g/mol |

| LogP | 0.3559 |

| PSA (Polar Surface Area) | 84.62 Ų |

Pharmacological Properties

This compound exhibits several pharmacological properties:

- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which are beneficial in reducing oxidative stress in cells.

- Neuroprotective Effects : The compound has been investigated for its potential neuroprotective effects, particularly in models of neurodegenerative diseases.

- Antimicrobial Activity : Some research indicates that it may possess antimicrobial properties against various pathogens.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. The piperidine ring and the carboxylic acid group are crucial for its interaction with biological targets. Modifications to these functional groups can enhance or diminish its efficacy.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:

-

Neuroprotection in Animal Models :

- A study demonstrated that derivatives of piperidine compounds could protect neurons from apoptosis induced by oxidative stress. This suggests that similar compounds might share neuroprotective mechanisms through modulation of oxidative pathways.

-

Antimicrobial Testing :

- In vitro assays have shown that related compounds exhibit varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The specific activity of this compound needs further investigation to establish its efficacy.

-

Pharmacogenomics :

- Research into pharmacogenomic factors has highlighted how genetic variations can affect drug metabolism and efficacy. Understanding how this compound interacts with various genetic profiles could optimize therapeutic strategies involving it.

Q & A

Q. What are the established synthetic routes for preparing 1-(2-Amino-2-oxoethyl)-4-piperidinecarboxylic acid hydrate, and what are their mechanistic considerations?

The compound can be synthesized via peptide coupling strategies using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) to activate carboxyl groups. For example, piperidine-based derivatives are often functionalized via nucleophilic acyl substitution, where the carboxyl group reacts with amines under mild acidic conditions (e.g., trifluoroacetic acid as an activator) . Yield optimization (e.g., 88% in related syntheses) requires precise stoichiometric control of coupling reagents and purification via precipitation at pH 3–4 .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Key methods include:

- ¹H NMR for confirming substituent positions on the piperidine ring (e.g., δ 1.52–4.31 ppm for CH groups in piperidine derivatives) .

- IR spectroscopy to identify carbonyl stretches (e.g., 1687–1730 cm⁻¹ for amide/acid groups) .

- Elemental analysis to verify empirical composition (e.g., %C, %H, %N within ±0.05% of theoretical values) .

- HPLC for purity assessment (≥95% purity is typical for research-grade compounds) .

Q. How should researchers manage the compound’s stability and storage to prevent degradation?

Store at ambient temperatures (20–25°C) in airtight containers to minimize hydration/dehydration. Avoid prolonged exposure to moisture, as the hydrate form may equilibrate with anhydrous counterparts under fluctuating humidity. Stability studies for analogous piperidinecarboxylic acids recommend refrigeration (2–8°C) for long-term storage .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for optimizing the synthesis of this compound?

Quantum chemical calculations (e.g., density functional theory) can model transition states and intermediates in coupling reactions. The ICReDD framework integrates computational reaction path searches with experimental validation, reducing trial-and-error approaches. For example, reaction barriers for carbodiimide-mediated couplings can be calculated to identify optimal solvents or catalysts .

Q. How can researchers resolve contradictions in spectroscopic data caused by structural isomerism or hydrate/anhydrate interconversion?

- Variable-temperature NMR distinguishes dynamic isomerization (e.g., chair-flipping in piperidine rings) from static impurities .

- Karl Fischer titration quantifies water content to confirm hydrate stoichiometry.

- X-ray crystallography provides definitive structural assignments, though challenges arise if single crystals are difficult to obtain .

Q. What methodologies address low yields in large-scale reactions or side-product formation?

- Design of Experiments (DoE) optimizes parameters like temperature, reagent ratios, and mixing rates. For example, a 24-hour reaction time at room temperature minimized byproducts in analogous piperidinecarboxylate syntheses .

- Membrane separation technologies (e.g., nanofiltration) can isolate the target compound from high-molecular-weight impurities .

Q. How do researchers validate the compound’s biological activity while mitigating interference from hydrate-related solubility changes?

- Phase-solubility diagrams assess solubility profiles across pH and solvent systems.

- Isothermal titration calorimetry (ITC) quantifies binding affinities, controlling for hydration effects by standardizing buffer conditions .

Methodological Challenges and Best Practices

Q. What advanced purification techniques are recommended for isolating high-purity batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.